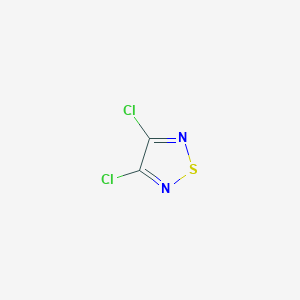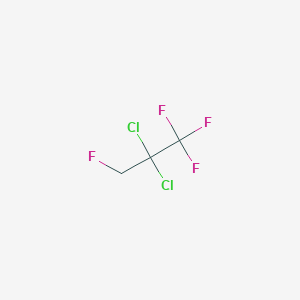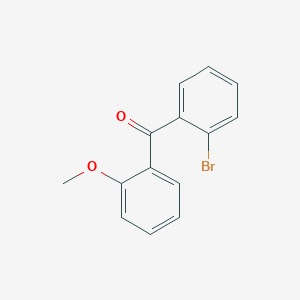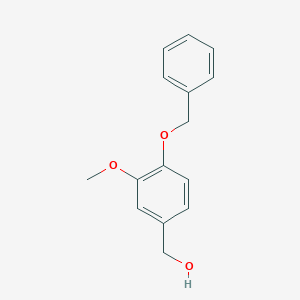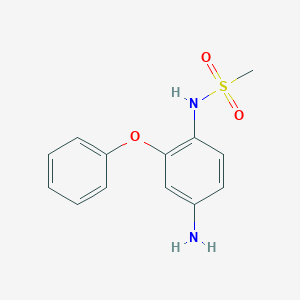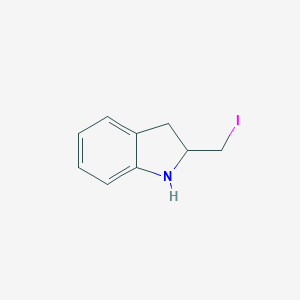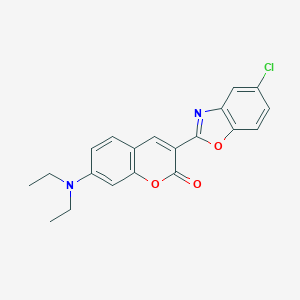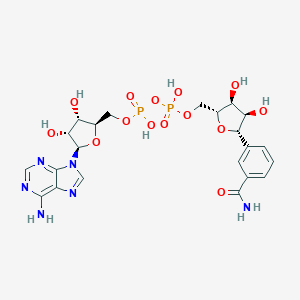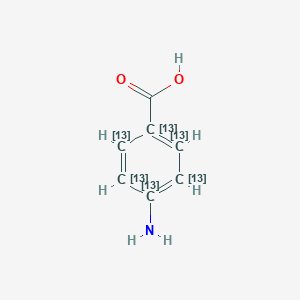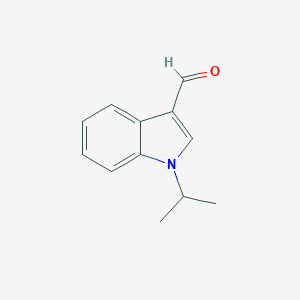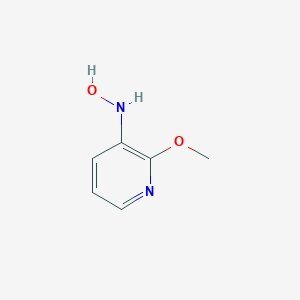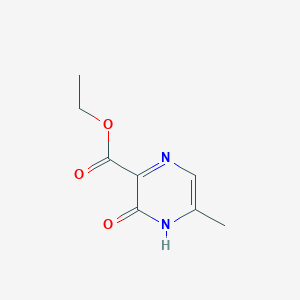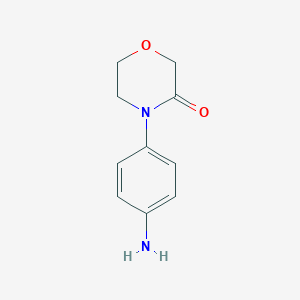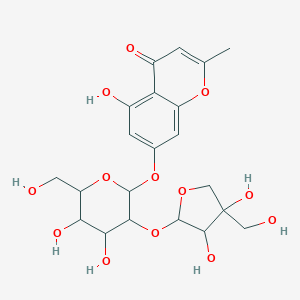
Schumanniofioside B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Schumanniofioside B is a natural product that belongs to the class of flavonoids. It is extracted from the roots of the plant Schumannia thollonii, which is found in the African rainforests. Schumanniofioside B has gained significant attention in the scientific community due to its potential therapeutic properties.
作用機序
The mechanism of action of Schumanniofioside B is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways. Schumanniofioside B has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival. It has also been found to activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in the regulation of cell growth and differentiation. Additionally, Schumanniofioside B has been shown to inhibit the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is involved in the regulation of cell survival and proliferation.
生化学的および生理学的効果
Schumanniofioside B has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Schumanniofioside B has also been found to reduce the levels of inflammatory cytokines, such as IL-6 and TNF-α. In addition, Schumanniofioside B has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
実験室実験の利点と制限
One of the advantages of Schumanniofioside B is that it is a natural product, which makes it a potentially safer alternative to synthetic drugs. It is also readily available from natural sources, which makes it easier to obtain for laboratory experiments. However, one of the limitations of Schumanniofioside B is that it is a complex molecule, which makes its synthesis challenging. In addition, its low solubility in water makes it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of Schumanniofioside B. One of the directions is to investigate its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and oxidative stress. Another direction is to study its mechanism of action in more detail, in order to identify potential targets for drug development. Additionally, further studies are needed to optimize the synthesis method of Schumanniofioside B, in order to make it more accessible for laboratory experiments.
合成法
Schumanniofioside B is extracted from the roots of Schumannia thollonii. The extraction process involves grinding the roots into a fine powder and then subjecting it to solvent extraction. The extract is then purified using chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC). The purified compound is then characterized using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
科学的研究の応用
Schumanniofioside B has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. Schumanniofioside B has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to scavenge free radicals and protect cells from oxidative damage. In addition, Schumanniofioside B has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
特性
CAS番号 |
128396-16-7 |
|---|---|
製品名 |
Schumanniofioside B |
分子式 |
C21H26O13 |
分子量 |
486.4 g/mol |
IUPAC名 |
7-[3-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-methylchromen-4-one |
InChI |
InChI=1S/C21H26O13/c1-8-2-10(24)14-11(25)3-9(4-12(14)31-8)32-19-17(16(27)15(26)13(5-22)33-19)34-20-18(28)21(29,6-23)7-30-20/h2-4,13,15-20,22-23,25-29H,5-7H2,1H3 |
InChIキー |
OGFNUFDEKOXFRJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2=C(C=C(C=C2O1)OC3C(C(C(C(O3)CO)O)O)OC4C(C(CO4)(CO)O)O)O |
正規SMILES |
CC1=CC(=O)C2=C(C=C(C=C2O1)OC3C(C(C(C(O3)CO)O)O)OC4C(C(CO4)(CO)O)O)O |
同義語 |
2-methyl-5,7-dihydroxychromone 7-O-beta-glucopyranosyl(1-2)apiofuranoside schumanniofioside B |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



